molecular formula C9H7NO5 B13676885 2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid

2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid

Cat. No.: B13676885
M. Wt: 209.16 g/mol
InChI Key: DXWZDLHIMHGZFR-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid is a heterocyclic compound that features a fused furan and pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with a pyrrole precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions: 2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the furan or pyrrole rings .

Mechanism of Action

The mechanism by which 2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid is unique due to its fused furan-pyrrole ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C9H7NO5

Molecular Weight

209.16 g/mol

IUPAC Name

2-methoxycarbonyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C9H7NO5/c1-14-9(13)7-2-4-6(15-7)3-5(10-4)8(11)12/h2-3,10H,1H3,(H,11,12)

InChI Key

DXWZDLHIMHGZFR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=C(N2)C(=O)O

Origin of Product

United States

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